N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a structurally complex small molecule featuring three key pharmacophores:
2-Oxo-1,2-dihydroquinoline core: This scaffold is associated with kinase inhibition and anti-inflammatory properties.
3-Cyclopropyl-1,2,4-oxadiazole substituent: The oxadiazole ring enhances metabolic stability and modulates electronic properties, similar to other oxadiazole-containing drugs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c29-21(25-11-14-5-8-19-20(9-14)32-13-31-19)12-28-18-4-2-1-3-16(18)17(10-22(28)30)24-26-23(27-33-24)15-6-7-15/h1-5,8-10,15H,6-7,11-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCSDEUGQAKZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Ring: Starting from a suitable phenol derivative, the benzodioxole ring can be formed through cyclization reactions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of appropriate hydrazides or amidoximes with carboxylic acids or their derivatives.
Quinoline Derivative Formation: The quinoline ring can be synthesized through various methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reactions: The final compound can be obtained by coupling the intermediate products through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific functional groups such as the benzodioxole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, including its interactions with enzymes or receptors.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Observations:
Benzodioxole-Acetamide Derivatives : Compounds like 28 (IDO1 inhibitor) demonstrate that the benzodioxole-acetamide framework enhances binding to enzymatic pockets, likely due to hydrogen bonding via the acetamide carbonyl and hydrophobic interactions from the benzodioxole .
Oxadiazole-Containing Analogues : The 3-cyclopropyl-1,2,4-oxadiazole group in the target compound mirrors the 5-methyl-1,2,4-oxadiazole in 60 , which improves metabolic stability compared to esters or amides in vivo .
Quinoline vs. Benzisoxazole/Benzimidazole Cores: The quinoline core in the target compound may offer broader kinase selectivity compared to benzisoxazoles (e.g., antipsychotic activity in ) or benzimidazoles (e.g., IDO1 inhibition in ).
Pharmacokinetic and Toxicity Considerations
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzodioxole moiety and a dihydroquinoline framework. The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps may include:
- Preparation of Intermediates : The synthesis begins with the formation of the benzodioxole and oxadiazole intermediates.
- Coupling Reactions : These intermediates are then coupled with the dihydroquinoline derivative using various reagents under controlled conditions to yield the final product.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are implicated in cancer progression. Inhibition of these kinases can lead to reduced tumor growth .
- Antimicrobial Properties : Research indicates that derivatives of benzodioxole exhibit antimicrobial activity by disrupting cellular processes in pathogenic bacteria .
Biological Activity and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : Studies suggest it may distribute widely in tissues due to its molecular structure.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion : The compound is likely excreted primarily via renal pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
